6-Nitrogramine
Overview
Description
6-Nitrogramine is an organic compound with the molecular formula C11H13N3O2 . It is also known as a chemical compound .
Synthesis Analysis
Nitrosamines, which include this compound, are usually produced by the reaction of nitrous acid and secondary amines . Other nitrosyl sources have the same effect . The nitrosation is also partially reversible . Nitrosamines can be synthesized from N-alkyl amides, hydrolysis of N-methoxyamides to carboxylic acids, metal-free benzocoumarin synthesis from ortho-aryl-N-methoxyamides, and Ru-catalyzed isocoumarin synthesis .
Molecular Structure Analysis
The molecular structure of this compound is planar . The C2N2O core of nitrosamines is planar, as established by X-ray crystallography .
Chemical Reactions Analysis
Nitrosamines are not directly carcinogenic. Metabolic activation is required to convert them to the alkylating agents that modify bases in DNA, inducing mutations . The specific alkylating agents vary with the nitrosamine, but all are proposed to feature alkyldiazonium centers .
Physical and Chemical Properties Analysis
The average mass of this compound is 219.240 Da, and its mono-isotopic mass is 219.100784 Da .
Scientific Research Applications
Genotoxicity and Mutagenicity Studies
4-Nitroquinoline 1-oxide (4NQO) has been recognized for its mutagenic and carcinogenic properties, making it a positive control in genotoxicity assays. It undergoes metabolic conversion, resulting in DNA adducts that contribute to its genotoxic effects. The effectiveness and suitability of 4NQO as a positive control for genotoxicity testing vary across different cell lines and assays, highlighting its cell-type-dependent clastogenicity and the importance of evaluating its application in each specific assay context (Brüsehafer et al., 2015).
Antitumor Efficacy and Toxicity
The novel 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione has demonstrated significant antitumor effects in vivo against murine tumors, with notable tumor regression effects and minimal toxicity. This compound's stability and lack of significant cardiotoxicity, hepatotoxicity, or nephrotoxicity in animal models justify its potential for further drug development, showcasing the therapeutic promise of 6-nitroquinoline derivatives in cancer treatment (Mukherjee et al., 2013).
Chemical Synthesis and Derivatives
6-Nitroquinoline undergoes cyclocondensation with aromatic hydrazones, leading to the formation of various heterocycles. The reaction outcomes are significantly influenced by the electronic nature of the substituents on the hydrazones, demonstrating the chemical versatility and synthetic utility of 6-nitroquinoline in generating novel compounds (Kawakami et al., 2000).
Antibacterial Properties
8-Nitrofluoroquinolone derivatives, synthesized from 6-nitroquinoline, have shown promising antibacterial activity against both gram-positive and gram-negative strains. The antibacterial efficacy of these compounds, particularly against S. aureus, underscores the potential of 6-nitroquinoline derivatives as bases for developing new antimicrobial agents (Al-Hiari et al., 2007).
Fluorophore Development
Enzymatic conversion of 6-nitroquinoline under hypoxic conditions has been explored for the development of fluorescent probes. This approach leverages the one-electron reductases' ability to convert nitroaryl compounds into fluorescent derivatives under low oxygen conditions, offering a method for designing hypoxia-selective imaging agents (Rajapakse et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N,N-dimethyl-1-(6-nitro-1H-indol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-5-9(14(15)16)3-4-10(8)11/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTRDROSYRMMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219804 | |
Record name | 6-Nitrogramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-87-6 | |
Record name | 6-Nitrogramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitrogramine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitrogramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Nitrogramine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74MV8S7S3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-nitrogramine in the synthesis of β-carboline derivatives with potential benzodiazepine receptor binding activity?
A1: this compound serves as a crucial starting material in the synthesis of various β-carboline derivatives. [] Researchers utilized this compound in a multi-step synthesis to create a series of 5-, 6-, and 7-amino derivatives of 3-methoxycarbonyl-β-carboline (β-CCM) and 3-ethoxycarbonyl-β-carboline (β-CCE). Specifically, condensation reactions with diethyl formylamino- or diethyl acetylaminomalonate were performed on this compound, ultimately leading to the formation of the target β-carboline compounds. [] These derivatives were then investigated for their binding affinity to benzodiazepine receptor sites. []
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